molecular formula C21H15Cl3N2O3 B4346798 N-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE

N-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE

Cat. No.: B4346798
M. Wt: 449.7 g/mol
InChI Key: NVSMAXBLWXNSDR-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of chlorophenyl and dichlorophenoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenoxyacetic acid using chlorine gas in the presence of a catalyst.

    Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with thionyl chloride to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form the desired amide compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the amide to an amine.

    Substitution: The chlorophenyl and dichlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its mechanism of action and efficacy in various disease models.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is valued for its stability and reactivity in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • N-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}BENZAMIDE
  • N-(4-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid
  • N-(4-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzylamine

Comparison: this compound is unique due to the presence of both chlorophenyl and dichlorophenoxy groups, which contribute to its distinct chemical properties. Compared to its analogs, it exhibits different reactivity and biological activity. For instance, the presence of the amide group in this compound may result in different binding affinities and selectivity towards molecular targets compared to the carboxylic acid or amine analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O3/c22-13-5-8-15(9-6-13)25-21(28)16-3-1-2-4-18(16)26-20(27)12-29-19-10-7-14(23)11-17(19)24/h1-11H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSMAXBLWXNSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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